An In-depth Technical Guide to 3-Amino-4-(azepan-1-yl)benzoic acid and Related Aminobenzoic Acid Derivatives
An In-depth Technical Guide to 3-Amino-4-(azepan-1-yl)benzoic acid and Related Aminobenzoic Acid Derivatives
Molecular Structure and Properties
The core structure of interest is a benzoic acid scaffold substituted with an amino group at the 3-position and an azepane ring at the 4-position. While specific data for this molecule is scarce, we can infer its properties based on related compounds. For reference, the properties of the well-characterized 3-Amino-4-hydroxybenzoic acid and 3-Amino-4-methylbenzoic acid are summarized below.
Table 1: Physicochemical Properties of Reference Aminobenzoic Acid Derivatives
| Property | 3-Amino-4-hydroxybenzoic acid | 3-Amino-4-methylbenzoic acid |
| IUPAC Name | 3-amino-4-hydroxybenzoic acid[1] | 3-amino-4-methylbenzoic acid[2] |
| Synonyms | 4-Hydroxy-3-aminobenzoic acid[3] | 3-Amino-p-toluic acid[2] |
| CAS Number | 1571-72-8[1][3] | 2458-12-0[2][4] |
| Molecular Formula | C₇H₇NO₃[1] | C₈H₉NO₂[2] |
| Molecular Weight | 153.14 g/mol [1][3] | 151.16 g/mol [2] |
| Appearance | Brown solid[5] | Off-white to light yellow crystalline powder[6] |
| Melting Point | 208 °C (decomposes)[3] | Not specified |
| Solubility | Soluble in polar solvents.[6] | Soluble in polar solvents.[6] |
Synthesis and Experimental Protocols
The synthesis of aminobenzoic acid derivatives often involves multi-step procedures including nitration, nucleophilic substitution, and reduction. Below is a generalized protocol for the synthesis of 3-amino-4-substituted benzoic acids, drawing from established methods for similar compounds.
2.1. General Synthesis of 3-Amino-4-hydroxybenzoic acid
A common route for the synthesis of 3-amino-4-hydroxybenzoic acid involves the nitration of a halo-benzoic acid, followed by nucleophilic substitution of the halide with a hydroxide, and subsequent reduction of the nitro group.[7][8]
Experimental Protocol:
-
Nitration of 4-chlorobenzoic acid:
-
Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid at a low temperature (e.g., 10-25°C).
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature.
-
Allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 37°C).[8]
-
Pour the reaction mixture over crushed ice to precipitate the product, 4-chloro-3-nitrobenzoic acid.
-
Filter and wash the product with water.[8]
-
-
Hydroxylation of 4-chloro-3-nitrobenzoic acid:
-
React 4-chloro-3-nitrobenzoic acid with an excess of a strong base, such as sodium hydroxide, in an aqueous solution.
-
Heat the mixture to reflux (around 100-105°C) for several hours to facilitate the nucleophilic substitution of the chlorine atom with a hydroxyl group.[7]
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the 4-hydroxy-3-nitrobenzoic acid.[7]
-
Filter and wash the product.
-
-
Reduction of 4-hydroxy-3-nitrobenzoic acid:
-
Suspend 4-hydroxy-3-nitrobenzoic acid in a suitable solvent.
-
Add a reducing agent. A common method involves using tin(II) chloride in the presence of concentrated hydrochloric acid.[5]
-
Heat the reaction mixture to reflux for about an hour.[5]
-
After completion, adjust the pH to 1 with a base like 2N NaOH.[5]
-
The resulting precipitate is filtered and washed to yield 3-amino-4-hydroxybenzoic acid.[5]
-
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 3-amino-4-hydroxybenzoic acid.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. While specific data for 3-Amino-4-(azepan-1-yl)benzoic acid is unavailable, the following table presents typical spectroscopic data for related aminobenzoic acids.
Table 2: Representative Spectroscopic Data for Aminobenzoic Acid Derivatives
| Compound | Technique | Key Signals (δ, ppm or ν, cm⁻¹) |
| 3-Amino-4-hydroxybenzoic acid | ¹H NMR (DMSO-d₆) | 11.30 (brs, 1H, COOH), 9.42 (brs, 3H, NH₃⁺/OH), 7.79 (s, 1H, Ar-H), 7.60 (d, 1H, J=8.0 Hz, Ar-H), 7.07 (d, 1H, J=8.0 Hz, Ar-H)[5] |
| 3-Aminobenzoic acid | ¹H NMR (DMSO-d₆) | 12.45 (s, 1H, COOH), 7.15 (t, J=1.8 Hz, 1H, Ar-H), 7.04-7.09 (m, 2H, Ar-H), 6.73-6.75 (m, 1H, Ar-H), 5.29 (s, 2H, NH₂)[9] |
| 3-Aminobenzoic acid | ¹³C NMR (DMSO-d₆) | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[9] |
Biological Activity and Potential Applications
Aminobenzoic acid derivatives are known to exhibit a wide range of biological activities and have applications in pharmaceuticals and material science.
-
Antimicrobial and Antiviral Activity: 3-Amino-4-hydroxybenzoic acid has been reported to exhibit antimicrobial activity against various pathogens, including bacteria (e.g., Neisseria gonorrhoeae, Escherichia coli), fungi (Candida albicans), and viruses like HIV and Herpes simplex.[10] It is believed to function by inhibiting protein synthesis.[10]
-
Enzyme Inhibition: Derivatives of aminobenzoic acids are being explored as inhibitors for various enzymes. For instance, some benzenesulfonamide derivatives of 3-amino-4-hydroxybenzenesulfonamide have been studied as carbonic anhydrase inhibitors with potential applications in cancer therapy.[11]
-
Pharmaceutical Intermediates: These compounds serve as crucial building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][6] For example, 3-amino-4-methylbenzoic acid is used in the synthesis of various pharmaceutical intermediates.[6]
-
Material Science: The unique chemical structure of these molecules makes them suitable for the development of novel polymers, such as polybenzoxazoles, which require high purity monomers for achieving high molecular weights.
Signaling Pathway Involvement (Hypothetical)
Given the antimicrobial properties of related compounds, a potential mechanism of action could involve the inhibition of key metabolic pathways in microorganisms, such as folate synthesis, where para-aminobenzoic acid (PABA) is a known precursor.
Caption: Hypothetical inhibition of the microbial folate synthesis pathway by an aminobenzoic acid analog.
This guide provides a foundational understanding for researchers interested in 3-Amino-4-(azepan-1-yl)benzoic acid by leveraging data from structurally similar compounds. Further experimental work is necessary to fully characterize the properties and potential applications of this specific molecule.
References
- 1. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-hydroxybenzoic acid 97 1571-72-8 [sigmaaldrich.com]
- 4. 3-Amino-4-methylbenzoic acid | 2458-12-0 [chemicalbook.com]
- 5. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. kaivalchem.com [kaivalchem.com]
- 7. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. WO1997028795A1 - Use of 3-amino-4-hydroxybenzoic acid for the treatment of retroviral infections - Google Patents [patents.google.com]
- 11. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
